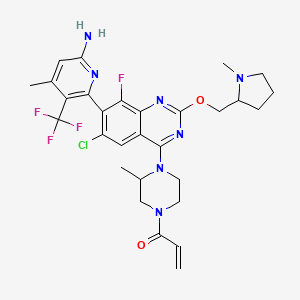

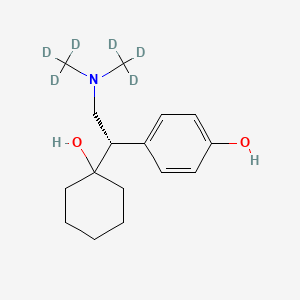

![molecular formula C16H25N5 B15073504 (1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine CAS No. 2416873-83-9](/img/structure/B15073504.png)

(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has been developed for the treatment of MYC-amplified solid tumors, which are characterized by the overexpression of the MYC oncogene. Cyclin-dependent kinase 9 plays a crucial role in transcriptional regulation, making it an attractive target for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of KB-0742 involves the structural optimization of a small molecule microarray hit. The process prioritizes maintaining cyclin-dependent kinase 9 selectivity while improving on-target potency and overall physicochemical and pharmacokinetic properties . Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods: Industrial production methods for KB-0742 are not explicitly detailed in publicly available sources. the compound’s development involves advanced organic synthesis techniques and stringent quality control measures to ensure its efficacy and safety for clinical use .

化学反応の分析

Types of Reactions: KB-0742 primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation processes that facilitate its elimination .

Common Reagents and Conditions: The metabolic reactions of KB-0742 involve enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound. Reduction reactions may involve reductases, while conjugation reactions typically involve transferases that add polar groups to the molecule, enhancing its solubility and excretion .

Major Products Formed: The major products formed from the metabolic reactions of KB-0742 are various metabolites that are more water-soluble than the parent compound. These metabolites are excreted from the body through urine and feces .

科学的研究の応用

KB-0742 has significant scientific research applications, particularly in the fields of oncology and molecular biology. It is being investigated for its potential to treat various types of cancer, including MYC-amplified solid tumors and small-cell lung cancer . The compound’s ability to inhibit cyclin-dependent kinase 9 makes it a valuable tool for studying transcriptional regulation and its role in cancer progression .

作用機序

KB-0742 exerts its effects by selectively inhibiting cyclin-dependent kinase 9, a key regulator of transcriptional elongation. Cyclin-dependent kinase 9 phosphorylates the C-terminal domain of RNA polymerase II, facilitating the transition from transcription initiation to elongation . By inhibiting cyclin-dependent kinase 9, KB-0742 disrupts the transcriptional networks that drive cancer cell proliferation and survival .

類似化合物との比較

Similar Compounds:

- Alvocidib

- Seliciclib

- Abemaciclib

- Palbociclib

- Ribociclib

Uniqueness: KB-0742 is unique in its high selectivity for cyclin-dependent kinase 9, which reduces the likelihood of off-target effects and associated toxicities. Unlike pan-cyclin-dependent kinase inhibitors such as alvocidib and seliciclib, KB-0742 specifically targets cyclin-dependent kinase 9, making it potentially safer and more effective .

特性

CAS番号 |

2416873-83-9 |

|---|---|

分子式 |

C16H25N5 |

分子量 |

287.40 g/mol |

IUPAC名 |

(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine |

InChI |

InChI=1S/C16H25N5/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21/h7-8,10-13,19H,3-6,9,17H2,1-2H3/t12-,13-/m0/s1 |

InChIキー |

VYKCLMALANGCDF-STQMWFEESA-N |

異性体SMILES |

CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N |

正規SMILES |

CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

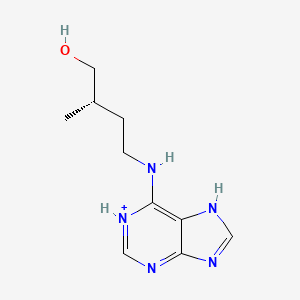

![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)

![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)

![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)

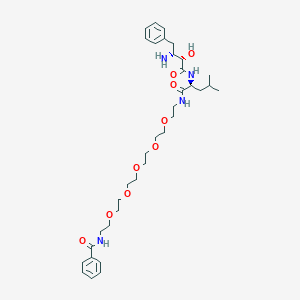

![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)

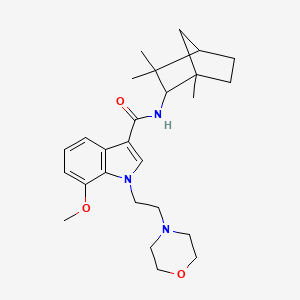

![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)

![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)